N-(3,4-dimethylphenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-15-4-5-17(14-16(15)2)21-20(24)23-10-6-18(7-11-23)22-12-8-19(25-3)9-13-22/h4-5,14,18-19H,6-13H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVPDNVVKUAPGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)N3CCC(CC3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide typically involves multiple steps, starting with the preparation of the bipiperidine core. One common method involves the reaction of 3,4-dimethylphenylamine with 4-methoxybenzoyl chloride under basic conditions to form the intermediate amide. This intermediate is then subjected to cyclization reactions to form the bipiperidine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions. Catalysts and solvents are carefully selected to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(3,4-dimethylphenyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxylic acid, while reduction may produce N-(3,4-dimethylphenyl)-4-methoxy-[1,4’-bipiperidine]-1’-methanol .
Scientific Research Applications
N-(3,4-dimethylphenyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide involves its interaction with specific molecular targets. It is believed to act on certain receptors in the nervous system, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is thought to influence neurotransmitter release and receptor binding .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Bipiperidine-Carboxamide Derivatives
Key Comparative Insights
Substituent Effects on Pharmacological Activity
- Aromatic Substitution : The 3,4-dimethylphenyl group in the target compound contrasts with Pipamperone’s 4-fluorophenyl moiety (). The latter’s fluorine atom enhances metabolic stability and receptor affinity, while the dimethyl groups in the target compound may influence steric interactions with hydrophobic binding pockets.
- However, this substitution may reduce membrane permeability ().
Physicochemical Properties
- LogP : Predicted to be lower than Pipamperone (logP ~3.5) due to the methoxy group’s polarity, though the dimethylphenyl group may offset this effect ().
Research Findings and Implications
- Pipamperone : Demonstrates dopamine D2 receptor antagonism, suggesting bipiperidine-carboxamides may target CNS receptors ().
- Dichlorophenoxy-Sulfonyl Analogue (CAS 485391-80-8): The sulfonyl group may enhance protein binding, as seen in sulfonamide drugs ().
- Impurity B () : Highlights the importance of positional isomerism (2,6- vs. 3,4-dimethylphenyl) in avoiding unintended biological activity.
Biological Activity
N-(3,4-dimethylphenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
Chemical Structure
The compound features a bipiperidine core, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The IUPAC name of the compound is N-(3,4-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)piperidine-1-carboxamide. Its molecular formula is with a molecular weight of approximately 351.48 g/mol.
Synthesis
The synthesis of this compound typically involves:
- Preparation of the Bipiperidine Core : This can be achieved by reacting 3,4-dimethylphenylamine with 4-methoxybenzoyl chloride under basic conditions.
- Cyclization : The intermediate amide undergoes cyclization to form the bipiperidine structure.
This multi-step process can be optimized for industrial production using continuous flow reactors and high-throughput screening methods to enhance yield and minimize by-products .
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the nervous system. It is believed to modulate neurotransmitter release and receptor binding, potentially influencing various physiological responses .
Pharmacological Properties
Research has indicated that this compound may possess several pharmacological properties:
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects, making it a candidate for treating neurological disorders.
- Ligand Activity : It has been investigated as a ligand in receptor studies, particularly concerning its interaction with glutamate receptors .
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound in various contexts:
- Cytotoxicity Studies : In vitro studies demonstrated that derivatives of bipiperidine compounds exhibited varying degrees of cytotoxicity against cancer cell lines. For instance, modifications in the methoxy group significantly affected the cytotoxic profile .
- Pharmacokinetics : A study on related compounds highlighted their pharmacokinetic properties, showing rapid brain uptake and significant half-lives in circulation, which are crucial for therapeutic applications .
Comparative Analysis of Biological Activity
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-(3,4-dimethylphenyl)-4-methoxy-[1,4′-bipiperidine]-1′-carboxamide?
A multi-step synthesis involving coupling reactions is typical. For example, bipiperidine derivatives can be synthesized via nucleophilic substitution or amidation. Evidence from analogous compounds (e.g., stepwise alkylation of 4-methoxy-[1,4′-bipiperidine] with a substituted phenylcarboxamide) suggests using polar aprotic solvents like DMSO and bases such as triethylamine to facilitate reactivity . Intermediate purification via column chromatography and characterization by LC-MS/HPLC is critical to ensure yield and purity.
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallization is achieved via slow evaporation in solvents like methanol or dichloromethane. Software suites such as SHELXL (for refinement) and WinGX (for data processing) are used to resolve the structure. The bipiperidine moiety’s conformation and methoxy group orientation are key parameters analyzed .
Q. What analytical techniques validate the compound’s identity and purity?
High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is used for purity assessment. Mass spectrometry (LC-MS/HRMS) confirms molecular weight. Nuclear magnetic resonance (NMR) spectroscopy (1H/13C, 2D-COSY/HSQC) resolves structural features, particularly the bipiperidine linkage and substituent positions .
Q. What safety protocols are recommended for handling this compound?
Refer to Safety Data Sheets (SDS) for analogous carboxamides: use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation. In case of skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes. No specific toxicity data exists, but assume neurotoxic potential due to structural similarity to pipamperone .
Q. How does this compound compare structurally to related neurological agents?
The bipiperidine-carboxamide scaffold is shared with drugs like pipamperone (a dopamine antagonist). Key differences include the 3,4-dimethylphenyl substituent and methoxy group, which may alter lipophilicity and target binding .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational and experimental NMR data for derivatives?
Cross-validate computational models (e.g., DFT-based NMR prediction) with experimental data. If shifts diverge, check for solvent effects, tautomerism, or crystallographic packing artifacts. Use SC-XRD (via SHELX) to confirm spatial arrangements and refine NMR assignments .
Q. What structure-activity relationship (SAR) insights exist for modifying the bipiperidine-carboxamide scaffold?
Substitutions on the phenyl ring (e.g., electron-withdrawing groups) enhance metabolic stability. The methoxy group’s position influences solubility; replacing it with bulkier substituents (e.g., ethoxy) may alter binding kinetics. Analog studies (e.g., pipamperone derivatives) suggest that chain length between bipiperidine and carboxamide affects CNS penetration .
Q. What in silico strategies predict this compound’s binding to neurological targets?
Molecular docking (AutoDock Vina, Schrödinger) against dopamine or serotonin receptors can be performed. Use crystal structures (PDB) of homologous proteins for homology modeling. Validate predictions with in vitro assays (e.g., radioligand binding) and compare to pipamperone’s known affinities .
Q. How is the compound’s enantiomeric purity assessed during synthesis?
Chiral HPLC with a cellulose-based column resolves enantiomers. Circular dichroism (CD) spectroscopy or X-ray crystallography (if crystals are obtainable) confirms absolute configuration. Racemic mixtures may require chiral auxiliaries or asymmetric catalysis during synthesis .
Q. What stability studies are recommended for long-term storage?
Conduct accelerated stability testing under ICH guidelines: expose the compound to 40°C/75% RH for 6 months. Monitor degradation via HPLC and characterize degradants using LC-MS. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
